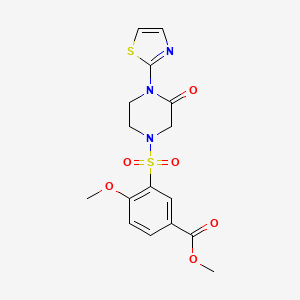
Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that features a thiazole ring, a piperazine ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole and piperazine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine derivatives . The final step involves the sulfonylation of the benzoate ester with the thiazole-piperazine intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions employed.
Applications De Recherche Scientifique
Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxy-3-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate: shares structural similarities with other thiazole and piperazine derivatives, such as:
Propriétés
IUPAC Name |
methyl 4-methoxy-3-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-24-12-4-3-11(15(21)25-2)9-13(12)27(22,23)18-6-7-19(14(20)10-18)16-17-5-8-26-16/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDAXRNRSPLRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(bromomethyl)-1,1-difluorospiro[2.4]heptane](/img/structure/B2461469.png)
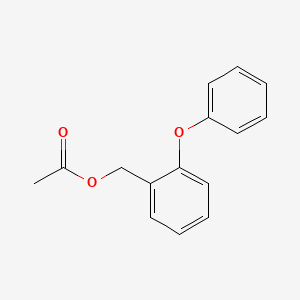
![3-(4-bromobenzyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2461471.png)


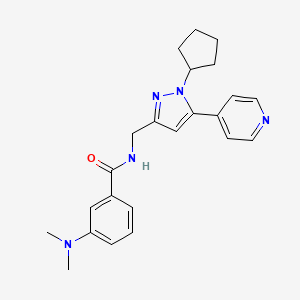
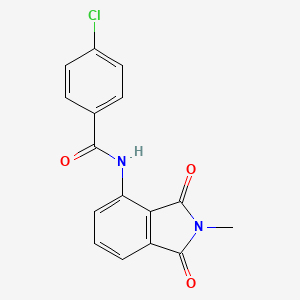
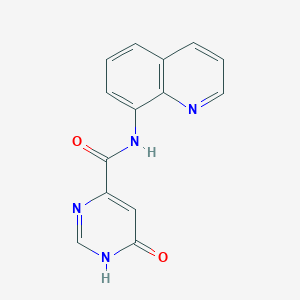
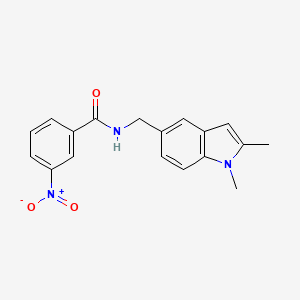
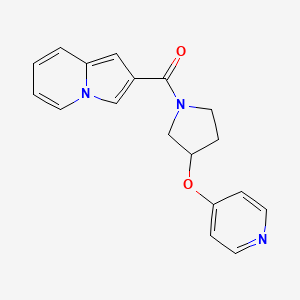
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2461487.png)
![8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2461488.png)
![4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2461491.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2461492.png)
